molecular formula C10H7F2NO2 B1436050 6-(Difluoromethoxy)quinolin-2-ol CAS No. 1261745-87-2

6-(Difluoromethoxy)quinolin-2-ol

Cat. No. B1436050
M. Wt: 211.16 g/mol
InChI Key: HRPAMJNZQNWAJS-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)quinolin-2-ol is a versatile material used in scientific research. It has a molecular formula of C10H7F2NO2 . It finds applications in drug discovery, medicinal chemistry, and biological studies.


Synthesis Analysis

Quinoline derivatives are synthesized using various methods. For instance, direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives is a practical and efficient method . This method is not only beneficial for subsequent drug discovery and production but also applicable to the isotopic labeling of carbonyl carbon .


Molecular Structure Analysis

The molecular structure of 6-(Difluoromethoxy)quinolin-2-ol consists of a quinoline nucleus with a difluoromethoxy group attached . The quinoline nucleus is a bicyclic compound that includes a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives, including 6-(Difluoromethoxy)quinolin-2-ol, can undergo various chemical reactions. For instance, direct C–H functionalization of quinoxalin-2(1H)-ones via heterogeneous catalytic reactions is a green and sustainable chemical reaction .


Physical And Chemical Properties Analysis

The average mass of 6-(Difluoromethoxy)quinolin-2-ol is 211.165 Da, and its monoisotopic mass is 211.044479 Da .

Scientific Research Applications

Synthesis and Characterization of Quinoline Derivatives

Quinoline derivatives have been synthesized and characterized for their potential applications in materials science and biology. For instance, Bıyıklıoğlu and Acar (2012) developed new phthalocyanines derived from quinoline, demonstrating their aggregation properties in various solvents, relevant for applications in photodynamic therapy and as photosensitizers in solar cells (Bıyıklıoğlu & Acar, 2012).

Fluorescent Chemosensors

Quinoline derivatives have been employed as chemosensors for the detection of ions in solution. Yuanrong et al. (2015) designed a quinoline-based chemosensor for sequential recognition of CN− and Cu2+ ions, showcasing the utility of quinoline derivatives in environmental monitoring and biological applications (Yuanrong et al., 2015).

Anticorrosion Agents

Quinoline molecules have been evaluated for their anticorrosion properties on metals in acidic media. Rbaa et al. (2020) synthesized and characterized novel 8-hydroxyquinoline derivatives, demonstrating their high efficiency as corrosion inhibitors, which is crucial for protecting materials in industrial applications (Rbaa et al., 2020).

Bioactive Compounds

Quinoline derivatives are explored for their biological activities. Vaghasiya et al. (2014) synthesized and evaluated 6-substituted-2-(substituted-phenyl)-quinoline derivatives for antimicrobial activities, highlighting the potential of quinoline compounds in developing new therapeutic agents (Vaghasiya et al., 2014).

Future Directions

Quinoline derivatives have wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . Future research may focus on the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .

properties

IUPAC Name

6-(difluoromethoxy)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-7-2-3-8-6(5-7)1-4-9(14)13-8/h1-5,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPAMJNZQNWAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethoxy)quinolin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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